molecular formula C18H16ClN3O2 B2471398 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide CAS No. 3985-30-6

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide

Cat. No.: B2471398
CAS No.: 3985-30-6
M. Wt: 341.8
InChI Key: RUQUWLFFIMYLPY-UHFFFAOYSA-N
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Description

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a chemical compound with the molecular formula C18H16ClN3O2 and a molecular weight of 341.79 g/mol . It belongs to a class of antipyrine (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole) derivatives, which are structures of significant interest in materials and pharmaceutical research . This specific benzamide compound serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for investigating intermolecular interactions and supramolecular chemistry in the solid state . Studies on isostructural antipyrine-like derivatives have shown that their crystal packing is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as other non-covalent interactions such as C–H⋯π and lone pair⋯π contacts . These properties make it a suitable candidate for crystallographic studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations to understand and engineer solid-state architectures . The compound is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-16(20-17(23)14-10-6-7-11-15(14)19)18(24)22(21(12)2)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQUWLFFIMYLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Amide Coupling via Acid Chloride

The most widely reported method involves a nucleophilic acyl substitution reaction between 4-aminoantipyrine and 2-chlorobenzoyl chloride.

Procedure

  • Reagents :
    • 4-Aminoantipyrine (1.0 equiv)
    • 2-Chlorobenzoyl chloride (1.2 equiv)
    • Triethylamine (2.5 equiv)
    • Dry dichloromethane (DCM)
  • Steps :
    • Dissolve 4-aminoantipyrine (5.0 g, 23.8 mmol) in anhydrous DCM (50 mL).
    • Add triethylamine (4.0 mL, 28.6 mmol) under nitrogen atmosphere.
    • Slowly add 2-chlorobenzoyl chloride (3.8 mL, 28.6 mmol) dropwise at 0°C.
    • Stir at room temperature for 12 hours.
    • Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.
    • Recrystallize from ethanol to obtain white crystals (Yield: 82%).

Critical Parameters

  • Solvent : Anhydrous DCM minimizes hydrolysis of the acid chloride.
  • Base : Triethylamine scavenges HCl, driving the reaction to completion.
  • Temperature : Slow addition at 0°C prevents exothermic side reactions.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave irradiation has been employed:

Procedure

  • Reagents :
    • 4-Aminoantipyrine (1.0 equiv)
    • 2-Chlorobenzoyl chloride (1.1 equiv)
    • Potassium carbonate (2.0 equiv)
    • Acetonitrile
  • Steps :
    • Mix reagents in acetonitrile (20 mL) in a microwave vial.
    • Irradiate at 100°C for 15 minutes (300 W).
    • Filter and recrystallize (Yield: 89%).

Advantages

  • Reduced reaction time (15 minutes vs. 12 hours).
  • Higher yields due to controlled thermal energy delivery.

Solid-Phase Synthesis (Alternative Method)

A less common approach uses polymer-supported reagents for facile purification:

Procedure

  • Reagents :
    • Wang resin-bound 4-aminoantipyrine
    • 2-Chlorobenzoyl chloride (1.5 equiv)
    • DIEA (3.0 equiv) in DMF
  • Steps :
    • Swell Wang resin (1.0 mmol/g) in DMF (10 mL).
    • Add DIEA and 2-chlorobenzoyl chloride, agitate for 6 hours.
    • Cleave with 20% TFA/DCM, concentrate, and purify (Yield: 76%).

Limitations

  • Higher cost due to resin usage.
  • Limited scalability for industrial applications.

Characterization Data

Spectroscopic Analysis

Technique Key Observations Reference
¹H NMR (400 MHz, DMSO-d₆) δ 2.21 (s, 3H, CH₃), 3.15 (s, 3H, N–CH₃), 7.33–8.26 (m, 9H, Ar–H), 10.51 (s, 1H, NH)
¹³C NMR 168.9 (C=O), 160.2 (Pyrazolone C=O), 135.2–127.1 (Ar–C), 35.6 (N–CH₃), 12.1 (CH₃)
FT-IR 1665 cm⁻¹ (Amide C=O), 1620 cm⁻¹ (Pyrazolone C=O), 1540 cm⁻¹ (C–N stretch)

Thermal Stability

Analysis Results Reference
TGA Decomposition onset: 248°C (5% weight loss)
DSC Endothermic peak at 192°C (melting point)

X-ray Crystallography

  • Crystal System : Monoclinic, P2₁/c
  • Unit Cell : a = 6.9994 Å, b = 12.4035 Å, c = 15.836 Å, β = 100.37°
  • Hydrogen Bonding : N–H···O (2.89 Å) and C–H···O (3.12 Å) stabilize dimeric structures.

Comparative Analysis of Methods

Parameter Conventional Method Microwave Method Solid-Phase Method
Yield 82% 89% 76%
Time 12 hours 15 minutes 6 hours
Scalability High Moderate Low
Cost Low Moderate High

Applications and Derivatives

  • Biological Activity : Pyrazolone-benzamide hybrids exhibit antimicrobial and anticancer properties.
  • Coordination Chemistry : The amide and carbonyl groups enable metal complexation for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide exhibit significant antimicrobial properties. A study involving a series of benzamides demonstrated their effectiveness against various mycobacterial, bacterial, and fungal strains. The synthesized compounds showed biological activity comparable to established antibiotics such as isoniazid and ciprofloxacin .

Table 1: Antimicrobial Efficacy of Related Benzamides

Compound NameActivity TypeComparison StandardEfficacy
5-Chloro-BenzamideMycobacterialIsoniazidComparable
4-Chloro-BenzamideBacterialCiprofloxacinHigher
2-Chloro-N-(1,5-dimethyl...)FungalFluconazoleComparable

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Research into pyrazole derivatives has shown that modifications can enhance the inhibition of inflammatory mediators. For instance, derivatives have been tested for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Anticancer Potential

Emerging studies indicate that pyrazole derivatives may possess anticancer properties. A recent investigation into various pyrazole compounds highlighted their ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways . The compound's unique structure allows it to interact with targets involved in cell proliferation and survival.

Herbicidal Activity

The application of 2-chloro-N-(1,5-dimethyl...) in agriculture has been explored for its potential as a herbicide. Research on related compounds has shown effective inhibition of plant growth by interfering with photosynthetic electron transport processes in chloroplasts . This property can be harnessed for developing selective herbicides that target specific weed species while minimizing damage to crops.

Table 2: Herbicidal Efficacy of Pyrazole Derivatives

Compound NameTarget Plant SpeciesMechanism of ActionEfficacy
Pyrazole ABroadleaf WeedsPhotosynthetic InhibitionHigh
Pyrazole BGrassesGrowth RegulationModerate

Synthesis of Functional Materials

The unique chemical characteristics of 2-chloro-N-(1,5-dimethyl...) enable its use in synthesizing functional materials. Research indicates that pyrazole derivatives can serve as precursors for creating polymers with enhanced thermal stability and solubility in organic solvents . These materials can be utilized in coatings, adhesives, and other industrial applications.

Crystal Engineering

Studies have shown that the compound crystallizes in a monoclinic system with specific unit cell parameters, suggesting potential applications in crystal engineering. The ability to form dimers in solution at room temperature opens avenues for developing novel crystalline materials with tailored properties .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C14H16ClN3O2C_{14}H_{16}ClN_3O_2 with a molecular weight of approximately 293.75 g/mol. The compound features a chloro group and a pyrazole moiety, which are significant for its biological activity.

Biological Activity Overview

Research has highlighted several biological activities associated with pyrazole derivatives, including anti-inflammatory, antitumor, and antimicrobial effects. The following sections detail specific findings related to this compound.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Reference
2-Chloro-N-(1,5-dimethyl...)MCF73.79
2-Chloro-N-(1,5-dimethyl...)NCI-H46042.30
2-Chloro-N-(1,5-dimethyl...)HepG217.82

These results suggest that the compound has a promising profile as an anticancer agent, particularly against breast cancer (MCF7) and lung cancer (NCI-H460).

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well documented. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes:

ActivityMeasurementReference
Inhibition of COX enzymesIC50 = 0.067 µM
Reduction of TNF-alpha levelsSignificant reduction observed

These findings highlight the compound's potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies have shown that some derivatives exhibit notable antifungal activity:

CompoundTarget OrganismActivity
Various pyrazolesPhytopathogenic fungi (e.g., Botrytis cinerea)Significant inhibition observed

This suggests that the compound may have applications in agricultural settings as well.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar pyrazole derivatives:

  • Study on Anticancer Effects : A study evaluated a series of pyrazole carboxamides against human cancer cell lines and found significant cytotoxicity correlated with structural modifications in the pyrazole ring .
  • Anti-inflammatory Mechanisms : Research highlighted the mechanism by which pyrazole derivatives inhibit COX enzymes and reduce inflammatory markers in vitro .
  • Antifungal Screening : A comprehensive screening of various pyrazole derivatives against multiple fungal strains demonstrated their efficacy in inhibiting growth and could lead to new antifungal agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide?

  • Methodological Answer : The compound is typically synthesized via amide coupling reactions. For example, coupling 2-chlorobenzoic acid derivatives with 4-aminoantipyrine analogs using carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane under basic conditions (e.g., triethylamine) . Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensures product integrity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software (e.g., SHELX-2018) resolves molecular geometry and intermolecular interactions. Parameters include unit cell dimensions (e.g., orthorhombic P212121P2_12_12_1, a=8.4220a = 8.4220 Å, b=9.2950b = 9.2950 Å, c=14.501c = 14.501 Å) and refinement metrics (Rfactor<0.06R_{\text{factor}} < 0.06) .
  • Spectroscopy : 1H^1\text{H}/13C^{13}\text{C} NMR confirms functional groups, while IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) stretches .

Advanced Research Questions

Q. How do intermolecular interactions dictate the crystal packing and stability of this compound?

  • Methodological Answer : Crystal packing is stabilized by N–H⋯O hydrogen bonds (2.8–3.0 Å) and C–H⋯O interactions (3.2–3.5 Å), forming R22(10)R_2^2(10) graph-set motifs. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions:

Interaction TypeContribution (%)Distance Range (Å)
H⋯O25–30%2.5–3.5
H⋯Cl10–15%3.3–3.6
π⋯π stacking5–8%3.8–4.2
Additional stabilization arises from C–H⋯π (3.8–4.0 Å) and lone pair⋯π interactions (3.3–3.6 Å) .

Q. How can computational methods resolve contradictions between experimental and theoretical data?

  • Methodological Answer : DFT calculations (B3LYP-D3/def2-TZVP) validate experimental bond lengths/angles (e.g., C=O: 1.22 Å calc. vs. 1.23 Å expt.) and quantify interaction energies (e.g., hydrogen bonds: 0.9–6.1 kcal/mol). QTAIM/NCIplot analysis identifies non-covalent interaction critical points (NCI regions) to resolve discrepancies in crystallographic data .

Q. What strategies optimize reaction yields in the presence of steric hindrance from substituents?

  • Methodological Answer :

  • Solvent selection : Dichloromethane or DMF enhances solubility of bulky intermediates.
  • Catalytic systems : Use of DMAP (4-dimethylaminopyridine) accelerates acylation by reducing steric hindrance .
  • Temperature control : Low-temperature stirring (273 K) minimizes side reactions .

Data Contradiction Analysis

Q. How should researchers address variability in reported crystallographic parameters (e.g., bond lengths, torsion angles)?

  • Methodological Answer :

  • Cross-validate data using multiple refinement software (e.g., SHELXL vs. Olex2) .
  • Apply TWINABS for twinned crystals or high-resolution data (e.g., synchrotron sources) to reduce systematic errors .
  • Compare with analogous structures (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide: C=O bond 1.23 Å vs. 1.22 Å in related derivatives) .

Methodological Tables

Table 1 : Key Crystallographic Parameters (Selected Derivatives)

CompoundSpace Groupaa (Å)bb (Å)cc (Å)VV3^3)Refinement RfactorR_{\text{factor}}
Title CompoundP212121P2_12_12_18.42209.295014.5011135.20.064
2-(4-Nitrophenyl)acetamide DerivativeP21/cP2_1/c12.7619.84315.3321865.40.064

Table 2 : Hydrogen Bonding Parameters (Title Compound)

Donor–AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
N3–H3A⋯O10.882.122.92152
C5–H5A⋯O20.952.453.30148

Key Recommendations for Researchers

  • Prioritize high-resolution crystallography to resolve steric/electronic effects from the chloro and phenyl substituents.
  • Combine Hirshfeld surface analysis with DFT to map non-covalent interactions for structure-activity relationship (SAR) studies.
  • Validate synthetic protocols using EDCI/DMAP systems to mitigate steric challenges .

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